N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2/c1-17-3-7-19(8-4-17)21(28-13-11-27(2)12-14-28)16-26-23(30)22(29)25-15-18-5-9-20(24)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBLYUIRVHPFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H27ClN4O2
- Molecular Weight : Approximately 465.02 g/mol
- Structural Features : The compound features a p-tolyl group, a 4-methylpiperazine moiety, and a 4-chlorobenzyl group attached to an oxalamide backbone. This unique architecture allows for effective coordination with transition metals and interaction with various biological targets.
This compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. Its structural components facilitate binding to active sites of target enzymes, disrupting their function.
- Receptor Modulation : It interacts with receptors that play crucial roles in cellular signaling pathways, potentially modulating responses related to cancer and other diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Case Studies
-
In Vitro Studies : Research has indicated that this compound effectively inhibits the growth of certain cancer cell lines. For instance, studies demonstrated a dose-dependent reduction in cell viability in breast cancer models.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 HeLa (Cervical Cancer) 15.3 A549 (Lung Cancer) 10.8 - Animal Models : In vivo experiments using murine models have shown that administration of the compound leads to significant tumor regression in xenograft models, indicating its potential as an anticancer agent.
- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound demonstrates favorable absorption characteristics due to its lipophilic nature.
- Metabolism : Initial studies suggest metabolic stability, reducing the likelihood of rapid degradation.
- Toxicity Profile : Toxicological assessments indicate a low toxicity profile at therapeutic doses, although further studies are needed to evaluate long-term effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Oxalamide Derivatives
Key Structural and Functional Insights
Toxicological Profiles
- S336 and Related Flavoring Agents: Exhibit negligible toxicity (margin of safety >500 million) due to rapid hydrolysis into non-toxic metabolites (e.g., dimethoxybenzyl alcohol and pyridylethylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
